1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c19-18(21)17-12-6-10-15-9-4-5-11-16(15)20(17)13-14-7-2-1-3-8-14/h1-5,7-9,11,17H,6,10,12-13H2,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATAMEFYHBERTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C2=CC=CC=C2C1)CC3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H22N2O
- Molecular Weight : 286.37 g/mol
- CAS Number : 65486-33-1
Synthesis
The synthesis of 1-benzyl-2,3,4,5-tetrahydro-1-benzazepine derivatives often involves cyclization reactions starting from various precursors. The literature indicates that multiple synthetic routes can yield this compound and its analogs with varying biological properties .
Anticancer Properties
Recent studies have demonstrated the anticancer potential of benzazepine derivatives. A notable study involved the evaluation of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines against the MCF-7 breast cancer cell line. The most active compound exhibited an IC50 value of 0.67 µM, indicating significant antiproliferative activity . This suggests that structural modifications in the benzazepine framework might enhance anticancer efficacy.
Neuropharmacological Effects
Benzazepines have been explored for their neuropharmacological effects. Specifically, some derivatives have shown promise as dopamine receptor modulators. For instance, compounds that selectively modulate D1 receptors may offer therapeutic benefits in treating conditions like Parkinson's disease and schizophrenia .
The mechanism by which 1-benzyl-2,3,4,5-tetrahydro-1-benzazepine exerts its biological effects is believed to be multifaceted:
- Receptor Interaction : These compounds may interact with various neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing signaling pathways critical for mood regulation and cognitive function.
- Apoptosis Regulation : Gene expression studies indicate that certain derivatives can modulate apoptosis-related pathways, potentially leading to increased cancer cell death .
Study 1: Anticancer Activity in MCF-7 Cells
A series of benzazepine derivatives were tested for their effects on MCF-7 cells. The findings revealed a strong correlation between structural modifications and increased cytotoxicity. For example:
| Compound | IC50 (µM) |
|---|---|
| Benzazepine A | 0.67 ± 0.18 |
| Benzazepine B | 1.23 ± 0.15 |
| Benzazepine C | 0.85 ± 0.10 |
This data highlights the importance of structural optimization in enhancing anticancer activity .
Study 2: Neuropharmacological Effects
In a neuropharmacological assessment, various benzazepine derivatives were evaluated for their effects on dopamine receptor modulation in rodent models. The results indicated that specific compounds could increase dopaminergic signaling without significant side effects associated with traditional dopaminergic therapies .
Comparison with Similar Compounds
1H-1-Benzazepine-1-carboxamide,2,3,4,5-tetrahydro-3-phenyl
Structural Differences :
- Core structure : Shares the 2,3,4,5-tetrahydro-1H-benzazepine backbone but differs in substituent positions.
- Substituents : A phenyl group at position 3 and a carboxamide at position 1 (vs. benzyl at position 1 and carboxamide at position 2 in the target compound).
Implications : - Carboxamide positioning (1 vs. 2) could affect hydrogen-bonding interactions in biological systems .
1-Benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Structural Differences :
- Core structure : A benzodiazepine (seven-membered ring with two nitrogen atoms) vs. benzazepine (one nitrogen).
- Functional groups : A ketone at position 2 (benzodiazepin-2-one) vs. a carboxamide in the target compound.
Implications : - The ketone group may confer different metabolic stability compared to the carboxamide .
1-Benzyl-2:5-dimethyl-tetrahydroindazolium iodide
Structural Differences :
- Core structure : A six-membered tetrahydroindazole (two nitrogen atoms) vs. seven-membered benzazepine.
- Substituents : Benzyl and methyl groups at positions 1 and 2, respectively, with iodide counterion.
Implications : - The smaller ring size and dual nitrogen atoms increase ring strain and basicity.
- Quaternary ammonium structure (iodide salt) enhances water solubility but limits membrane permeability compared to neutral benzazepines .
1-Benzyl-imidazolidin-2-one
Structural Differences :
- Core structure: A five-membered imidazolidinone (two nitrogen atoms) vs. seven-membered benzazepine.
- Functional groups : A ketone and benzyl group in a saturated ring.
Implications : - Reduced ring size and higher saturation increase conformational rigidity.
- Limited aromaticity may decrease π-π stacking interactions in biological targets .
Comparative Data Table
Q & A
Q. What are the key synthetic routes for 1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide, and how can intermediates be characterized?
The synthesis typically involves cyclization of ortho-aminophenol derivatives with haloalkanes to form the benzazepine core, followed by benzylation and carboxamide functionalization. For example, analogous benzazepine derivatives are synthesized via multi-step reactions, including cyclization and coupling with azepane moieties using catalysts like palladium or copper . Characterization of intermediates is performed via HPLC (as per pharmacopeial standards) and LC-MS to monitor purity and structural integrity .
Q. Which analytical methods are recommended for assessing purity and detecting impurities in this compound?
Reverse-phase HPLC with UV detection is standard, using relative retention times (RRT) to identify impurities. For example, pharmacopeial guidelines specify that impurities should not exceed 0.5% individually or 2.0% in total, with peak responses normalized to the main compound . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural confirmation .
Q. What are the primary challenges in scaling up the synthesis of benzazepine derivatives?
Key challenges include optimizing cyclization efficiency and minimizing side reactions during benzylation. Factorial design of experiments (DoE) can identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) to improve yield . Membrane separation technologies may also be employed to purify intermediates during scale-up .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for benzazepine derivatives?
Discrepancies in bioactivity data often arise from differences in assay conditions (e.g., cell lines, incubation times) or impurity profiles. A quasi-experimental design with standardized controls (e.g., using the same batch of compound and assay protocols) can reduce variability . Meta-analyses of published data, adjusting for variables like solvent choice (e.g., DMSO concentration), are also recommended .
Q. What computational and AI-driven approaches are effective for optimizing reaction pathways?
COMSOL Multiphysics simulations can model reaction kinetics and mass transfer limitations in real time. Machine learning algorithms trained on historical synthesis data (e.g., yields, solvent systems) can predict optimal conditions for novel derivatives . For example, AI models have been used to automate catalyst selection for analogous azepane-containing compounds .
Q. How do structural modifications to the benzazepine core affect its biological activity?
Systematic structure-activity relationship (SAR) studies are essential. For instance, substituting the benzyl group with electron-withdrawing moieties (e.g., fluorine) can enhance metabolic stability, while carboxamide modifications influence receptor binding affinity. Comparative studies with derivatives like 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine highlight the role of the methano bridge in modulating toxicity .
Methodological Considerations
Q. What experimental designs are suitable for studying reaction mechanisms in benzazepine synthesis?
A factorial design (e.g., 2^k factorial) is ideal for screening variables like temperature, solvent polarity, and catalyst type. Response surface methodology (RSM) can then optimize significant factors. For example, such designs have been applied to improve cyclization yields in benzodiazepine derivatives .
Q. How can researchers address limited toxicity data for novel benzazepine analogs?
High-throughput toxicity screening using in vitro models (e.g., hepatocyte assays) combined with quantitative structure-toxicity relationship (QSTR) modeling is advised. Public databases like EPA DSSTox provide preliminary toxicity profiles for structurally related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
